molecular formula C8H8BrN3 B14034414 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B14034414
M. Wt: 226.07 g/mol
InChI Key: XEURYBLTRIEDOX-UHFFFAOYSA-N
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Description

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes a one-pot tandem cyclization/bromination process in ethyl acetate, where TBHP is the sole reagent required .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(5-bromoimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4,10H2

InChI Key

XEURYBLTRIEDOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CN

Origin of Product

United States

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